Significantly Elevated Lipophilicity (XLogP3) of the 3-CF3 Derivative vs. Non-Fluorinated Analog
The introduction of the trifluoromethyl group on the 1,7-naphthyridine core dramatically increases lipophilicity, a critical parameter for passive membrane permeability and target binding. The target compound, 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine, exhibits a computed XLogP3 of 3.9. In contrast, the non-fluorinated direct analog 6,8-dichloro-1,7-naphthyridine has a significantly lower XLogP3 of 3.0 [1][2]. This 0.9 log unit increase predicts a roughly 8-fold higher partition coefficient, indicating a substantially different pharmacokinetic and cell-permeability profile for final drug-like molecules derived from this scaffold.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 6,8-Dichloro-1,7-naphthyridine: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.9 log units (approx. 8-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019 release) for neutral species. |
Why This Matters
Procurement of the 3-CF3 analog is essential for SAR programs targeting intracellular or CNS targets where a specific, higher logP is required, as the non-fluorinated analog would likely yield compounds with insufficient membrane flux.
- [1] PubChem CID 155103074. Computed Properties for 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine. View Source
- [2] PubChem CID 130056676. Computed Properties for 6,8-Dichloro-1,7-naphthyridine. View Source
